(S)-ethyl 4-oxoazetidine-2-carboxylate
Overview
Description
(S)-ethyl 4-oxoazetidine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of various compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of (S)-ethyl 4-oxoazetidine-2-carboxylate is not fully understood. However, studies have shown that it acts as a nucleophile and can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction.
Biochemical And Physiological Effects
(S)-ethyl 4-oxoazetidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-ethyl 4-oxoazetidine-2-carboxylate in lab experiments is its high yield and purity. It is also readily available and relatively inexpensive. However, one of the limitations is that it can be difficult to handle due to its high reactivity.
Future Directions
There are various future directions for the use of (S)-ethyl 4-oxoazetidine-2-carboxylate in scientific research. One possible direction is the development of new synthetic methods for the synthesis of this compound. Another direction is the exploration of its potential applications in the field of medicine, such as in the development of new antimicrobial and antifungal agents. Additionally, the study of its mechanism of action and its interactions with enzymes and other biomolecules could lead to the discovery of new therapeutic targets.
Scientific Research Applications
(S)-ethyl 4-oxoazetidine-2-carboxylate has various applications in scientific research. It is an important intermediate in the synthesis of various compounds such as β-lactams, α-amino acids, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.
properties
CAS RN |
106863-94-9 |
---|---|
Product Name |
(S)-ethyl 4-oxoazetidine-2-carboxylate |
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
KADNUXXOMWGVIL-BYPYZUCNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)N1 |
SMILES |
CCOC(=O)C1CC(=O)N1 |
Canonical SMILES |
CCOC(=O)C1CC(=O)N1 |
synonyms |
2-Azetidinecarboxylicacid,4-oxo-,ethylester,(S)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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